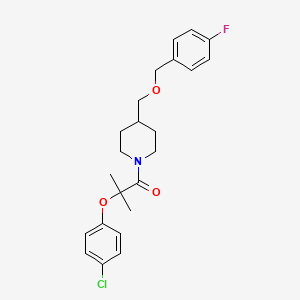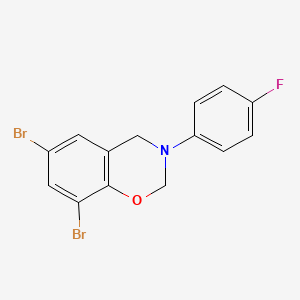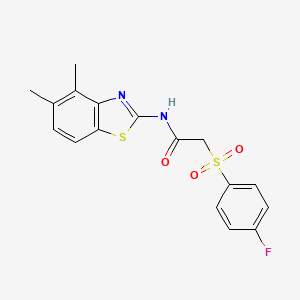![molecular formula C12H16N2O2 B2964926 N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide CAS No. 2411302-78-6](/img/structure/B2964926.png)
N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methoxy group and an ethyl chain linked to a methylprop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and an appropriate alkylating agent.
Alkylation: The 2-methoxypyridine undergoes alkylation to introduce the ethyl chain, forming 2-(2-methoxypyridin-4-yl)ethylamine.
Amidation: The resulting amine is then reacted with acryloyl chloride or a similar acylating agent under basic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 2-hydroxypyridine derivatives.
Reduction: Formation of N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamine.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The methoxy group and the amide moiety can participate in hydrogen bonding and other non-covalent interactions with proteins or enzymes, modulating their activity. The compound may also interact with nucleic acids, influencing gene expression or protein synthesis.
類似化合物との比較
N-(2-Pyridyl)acetamide: Similar structure but lacks the methoxy group.
N-(2-Methoxypyridin-4-yl)acetamide: Similar structure but lacks the ethyl chain and the prop-2-enamide moiety.
N-(2-Methoxypyridin-4-yl)ethylamine: Similar structure but lacks the amide moiety.
Uniqueness: N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide is unique due to the presence of both the methoxy group and the prop-2-enamide moiety, which confer specific chemical and biological properties. These structural features enable diverse interactions with biological targets and make it a versatile compound for various applications.
特性
IUPAC Name |
N-[2-(2-methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-12(15)14(2)8-6-10-5-7-13-11(9-10)16-3/h4-5,7,9H,1,6,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRQCVADOFKTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=NC=C1)OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2964843.png)
![(Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964845.png)
![4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B2964847.png)
![2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2964849.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one](/img/structure/B2964850.png)




![N-benzyl-2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2964859.png)
![[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid](/img/structure/B2964861.png)

![Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate](/img/structure/B2964864.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)
